3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione
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Overview
Description
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione is a complex organic compound with a molecular formula of C23H25F6N3O2. It is known for its unique structural features, including the presence of trifluoromethyl groups and a cyclobutane ring, which contribute to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with a cyclobutane-1,2-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[3,5-bis(trifluoromethyl)phenyl]amino-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutene-1,2-dione
- N-[(1R,2R)-2-amino-cyclohexyl]-3,5-bis(trifluoromethyl)phenylsulfonamide
Uniqueness
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione is unique due to its specific combination of functional groups and structural features. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, while the cyclobutane ring provides rigidity and a distinct three-dimensional shape .
Properties
Molecular Formula |
C22H25F6N3O2 |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione |
InChI |
InChI=1S/C22H25F6N3O2/c23-21(24,25)12-9-13(22(26,27)28)11-14(10-12)29-17-18(20(33)19(17)32)30-15-5-1-2-6-16(15)31-7-3-4-8-31/h9-11,15-18,29-30H,1-8H2/t15-,16-,17?,18?/m1/s1 |
InChI Key |
YPXGJWCPLUUHRX-MRLCAUJQSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCCC4 |
Canonical SMILES |
C1CCC(C(C1)NC2C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCCC4 |
Origin of Product |
United States |
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